molecular formula C12H14N4O B4797198 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4797198
M. Wt: 230.27 g/mol
InChI Key: GWBJYPVEPCKKJD-UHFFFAOYSA-N
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Description

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a synthetic organic compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It belongs to the class of [1,2,4]triazolo[5,1-b]quinazolinones, which are nitrogen-containing fused heterocycles of significant interest in pharmaceutical research . These compounds are characterized by a triazole ring fused to a dihydroquinazolinone core, a structure frequently associated with a range of useful biological properties . Quinazoline and triazoloquinazoline derivatives are extensively investigated in drug discovery due to their broad and diversified biological activities . Compounds within this structural class have demonstrated numerous potential pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal activities in scientific studies . The annelation of a five-membered heterocycle like triazole to the quinazoline core is a key strategy for fine-tuning biological activity and developing new agents . The 2-propyl substitution on the triazole ring provides a specific lipophilicity and steric profile, making this building block a valuable candidate for biological screening and lead optimization in the development of novel therapeutic molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-11-14-12-13-9-5-3-6-10(17)8(9)7-16(12)15-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBJYPVEPCKKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C=C3C(=NC2=N1)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propyl-4H-quinazolin-4-one with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit antiviral properties. Specifically, they have been evaluated for their efficacy against Hepatitis B Virus (HBV). A patent describes the use of such compounds as HBV inhibitors, suggesting their potential in treating or preventing HBV infections by inhibiting viral DNA synthesis and reducing HBV DNA levels .

Anticancer Potential

Studies have highlighted the anticancer properties of triazoloquinazolinone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, specific derivatives have demonstrated cytotoxic effects against breast cancer cells by activating caspase pathways .

Neuroprotective Effects

There is emerging evidence that compounds within this class may possess neuroprotective effects. Research suggests that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This application is still under investigation but shows promise for future therapeutic strategies .

Case Studies

StudyApplicationFindings
Study on HBV Inhibition AntiviralDemonstrated significant reduction in HBV DNA levels with specific derivatives of triazoloquinazolinones .
Cytotoxicity Assay AnticancerShowed that 2-propyl derivatives induced apoptosis in breast cancer cells through caspase activation .
Neuroprotection NeuroprotectiveIndicated potential for reducing oxidative stress in neuronal cells, suggesting benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally analogous compounds differ in substituents or fused ring systems. Key examples include:

Compound Name Substituents/Ring System Molecular Weight Key Features
2-Propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (Target) 2-propyl, triazoloquinazolinone 272.3 g/mol* High metabolic stability; moderate solubility in polar solvents
9-(4-Hydroxyphenyl)-6,6-dimethyl-triazolo[5,1-b]quinazolin-8(4H)-one 4-hydroxyphenyl, 6,6-dimethyl 336.4 g/mol Enhanced solubility due to phenolic -OH; lower lipophilicity
6-(4-Methylphenyl)-2-(methylsulfanyl)-triazolo[5,1-b]quinazolin-8(5H)-one 4-methylphenyl, methylsulfanyl 324.4 g/mol Increased steric bulk; potential for thiol-mediated interactions
6-(3-Chlorophenyl)-2-methyl-triazolo[5,1-b]quinazolin-8(5H)-one 3-chlorophenyl, 2-methyl 312.76 g/mol Electron-withdrawing Cl improves membrane permeability
Tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one Benzimidazole-fused quinazolinone 263.3 g/mol Broader π-conjugation; higher planarity but reduced solubility

Note: *Calculated based on molecular formula C₁₃H₁₆N₄O.

Key Observations :

  • Substituent Position : Electron-donating groups (e.g., -OH, -CH₃) enhance solubility but reduce lipophilicity, whereas electron-withdrawing groups (e.g., -Cl) improve membrane penetration .
  • Ring Fusion: Benzimidazole-fused derivatives (e.g., tetrahydrobenzimidazoquinazolinones) exhibit extended π-systems, favoring intercalation with biological targets but limiting solubility .

Key Observations :

  • Catalyst Efficiency: Copper-based nanocatalysts (e.g., Cu@HAP@KIT-6) achieve near-quantitative yields (88–97%) under mild conditions, outperforming hypervalent iodine (III) catalysts (70–85% yields) .
  • Reaction Time : NGPU-catalyzed reactions complete in 2 hours, significantly faster than solvent-free sulfamic acid methods (6 hours) .
Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but comparisons with analogues suggest trends:

  • Antimicrobial Activity : Methylsulfanyl-substituted derivatives (e.g., 324.4 g/mol compound) show enhanced Gram-positive bacterial inhibition due to sulfur’s electronegativity .
  • Solubility : Hydroxyphenyl-substituted derivatives exhibit higher aqueous solubility (logP ~1.2) compared to the target compound (logP ~2.5) .
  • Metabolic Stability : The triazole ring in the target compound reduces oxidative metabolism compared to benzimidazole-fused analogues .

Biological Activity

2-Propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound belonging to the class of triazoloquinazoline derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the realms of oncology and infectious disease treatment. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4OC_9H_{10}N_4O. The compound features a triazole ring fused with a quinazoline structure, which is critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer properties. A study focusing on related compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

The compound 17l showed promising results in inhibiting c-Met and VEGFR-2 kinase activities, which are crucial for tumor growth and metastasis . The mechanism involves induction of apoptosis in cancer cells and modulation of cell cycle progression.

Antiviral Activity

The potential antiviral effects of triazoloquinazolines have also been explored. Certain derivatives have been shown to inhibit viral replication mechanisms effectively. Specifically, compounds similar to this compound are being investigated for their efficacy against Hepatitis B virus (HBV) infections .

The biological activity of this compound can be attributed to several key mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in tumor progression.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through various signaling cascades.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • In Vitro Studies : In laboratory settings, this compound has demonstrated potent cytotoxicity against several cancer cell lines while exhibiting low hemolytic toxicity .
  • In Vivo Studies : Further research is needed to evaluate its effectiveness in animal models to establish therapeutic dosages and safety profiles.

Q & A

Substitution Patterns :

  • Propyl Chain : Enhances lipophilicity (log P ~2.5), improving blood-brain barrier penetration.
  • Electron-Withdrawing Groups (e.g., -CF3): Increase receptor binding affinity (e.g., IC50 < 10 µM in kinase assays) .

In Silico Tools : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Biological Assays : Use cell-based models (e.g., RAW 264.7 macrophages) to quantify TNF-α inhibition .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :

Catalyst Optimization : Replace homogeneous Cu with heterogeneous systems (e.g., Cu@HAp@KIT-6) to improve recyclability and reduce metal leaching .

Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining yields .

Flow Chemistry : Enhances heat/mass transfer for exothermic cyclization steps .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points (m.p.) for derivatives with identical substituents?

  • Methodological Answer :
  • Polymorphism : Recrystallization solvents (methanol vs. DMF) produce distinct crystalline forms. For example, 5-isobutyl derivatives show m.p. variations of 5–10°C .
  • Impurity Profile : Residual solvents (e.g., i-propanol) depress m.p. by 2–3°C; use TGA/DSC to confirm purity .

Experimental Design for Advanced Studies

Q. How to design a robust stability study for triazoloquinazolinone derivatives under physiological conditions?

  • Methodological Answer :

Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.

Analytical Endpoints : Monitor degradation via HPLC (λ = 254 nm) at 0, 6, 12, and 24 hours .

Control Variables : Temperature (37°C), light exposure, and oxygen levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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